

# p-quaterphenyl molecular weight and formula

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## Compound of Interest

Compound Name: *P-Quaterphenyl*

Cat. No.: *B089873*

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## In-Depth Technical Guide to p-Quaterphenyl

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analysis of **p-quaterphenyl**, tailored for researchers, scientists, and professionals in drug development.

### Core Molecular Data

**p-Quaterphenyl**, with the IUPAC name 1,1':4',1'':4'',1'''-Quaterphenyl, is a polycyclic aromatic hydrocarbon consisting of four benzene rings linked in a para arrangement. Its fundamental properties are summarized below.

Property	Value
Molecular Formula	C <sub>24</sub> H <sub>18</sub>
Molecular Weight	306.41 g/mol
CAS Number	135-70-6
Appearance	White to off-white powder or crystals
Melting Point	>300 °C
Boiling Point	428 °C at 18 mmHg
Solubility	Slightly soluble in hexanes and toluene (with heating)

## Physicochemical and Spectroscopic Properties

**p-Quaterphenyl** is a well-characterized compound with distinct spectroscopic features, making it suitable for various applications, including as a scintillator and a chromophore.

Property	Value/Description
Purity (typical)	>98.0% (as determined by HPLC)
UV Absorption Maximum (in cyclohexane)	294.8 nm
Molar Extinction Coefficient (at 294.8 nm)	41,000 cm <sup>-1</sup> /M
Fluorescence Emission Maximum (in cyclohexane)	~350-450 nm (with excitation at 275 nm)
Fluorescence Quantum Yield	0.89

## Experimental Protocols

The synthesis of **p-quaterphenyl** is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Below is a representative experimental protocol for its synthesis.

### Synthesis of p-Quaterphenyl via Suzuki-Miyaura Coupling

This protocol describes the coupling of 4,4'-dibromobiphenyl with phenylboronic acid.

Materials:

- 4,4'-Dibromobiphenyl
- Phenylboronic acid
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)

- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Toluene
- Ethanol
- Water
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Argon or Nitrogen gas (for inert atmosphere)

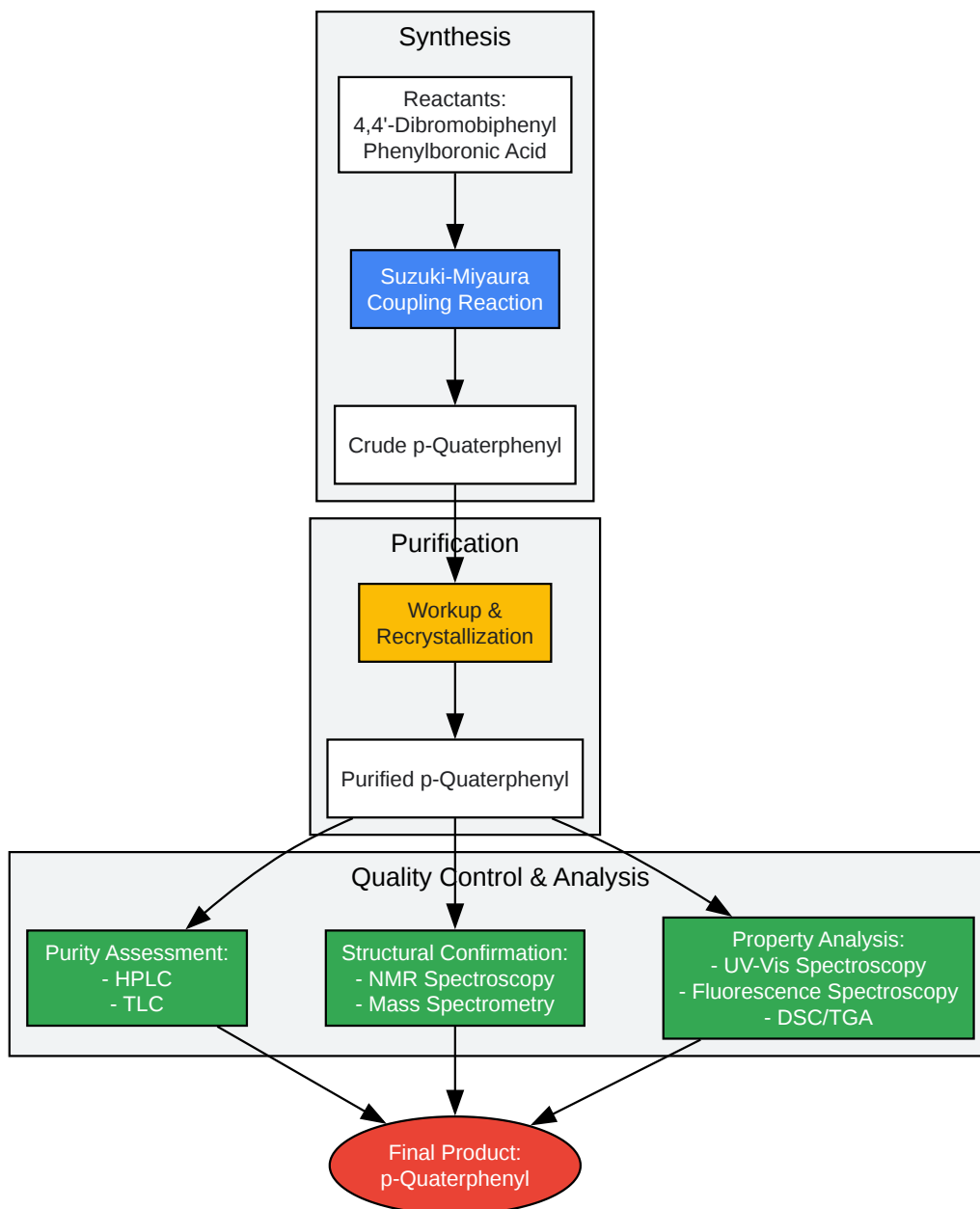
#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,4'-dibromobiphenyl (1 equivalent), phenylboronic acid (2.2 equivalents), and potassium carbonate (3 equivalents).
- **Solvent and Catalyst Addition:** Add a 3:1 mixture of toluene and water to the flask. Bubble argon or nitrogen gas through the mixture for 20-30 minutes to degas the solution.
- **Initiation of Reaction:** To the degassed mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain vigorous stirring under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent such as dimethylformamide or by column chromatography on silica gel.

## Analytical Workflow for Quality Control

The identity and purity of the synthesized **p-quaterphenyl** should be confirmed through a series of analytical techniques.

#### General Workflow for Synthesis and Analysis of p-Quaterphenyl



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Caption: Workflow for **p-Quaterphenyl** Synthesis and Analysis.

## Applications in Research and Drug Development

**p-Quaterphenyl** and its derivatives are of interest in several areas of research and development:

- **Organic Electronics:** Due to its conjugated structure, it serves as a building block for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
- **Scintillation Counting:** It is used as a primary fluorescent agent in liquid scintillation cocktails for the detection of ionizing radiation.
- **Drug Discovery:** While **p-quaterphenyl** itself is not a drug, its rigid, aromatic scaffold is a key component in the design of novel therapeutic agents. Derivatives of related polyphenyls, such as p-terphenyls, have shown a range of biological activities including antimicrobial and cytotoxic effects, providing a basis for the development of new anticancer and anti-infective drugs.[1] The study of **p-quaterphenyl** and its functionalized analogues can therefore provide valuable insights for medicinal chemists.

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## References

- 1. tandfonline.com [tandfonline.com]
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